molecular formula C8H8F3NO4 B2708072 3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid CAS No. 2408961-99-7

3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid

Cat. No. B2708072
CAS RN: 2408961-99-7
M. Wt: 239.15
InChI Key: INZBJHBSMPRZPN-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2408961-99-7 . It has a molecular weight of 239.15 . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–3-(1-aminocyclopropyl)propiolic acid (1/1) . It is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7NO2.C2HF3O2/c7-6(3-4-6)2-1-5(8)9;3-2(4,5)1(6)7/h3-4,7H2,(H,8,9);(H,6,7) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 239.15 .

Scientific Research Applications

Stereoselective Synthesis

1-Aminocyclopropanecarboxylic acid derivatives are synthesized from readily available dehydroamino acid derivatives via sulfur ylide, employing a range of different ylides. This process affords the corresponding aminocyclopropanes with reasonable diastereoselection in good yields (Rui Zhou et al., 2011).

Efficient Reagent for Synthesis

Trifluoroacetic acid has been identified as a highly effective and efficient reagent for the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines via Claisen rearrangement and cyclization reaction (Richa Pathak et al., 2007).

Novel Heterocyclic Systems

An expeditious one-pot synthesis of a novel heterocyclic system, 3′-(2-aminobenzimidazolyl)-2-phenyl spiro[4H-benzopyran-4,2′-thiazolidin]-4-ones, has been achieved, with these compounds exhibiting excellent results in antibacterial, antifungal, and insecticidal activities (K. Sharma & R. Jain, 2011).

Resin-Bound Pyridinium Ylides

Trans-3-alkyl- or -arylcyclopropanecarboxylates, substituted in the 2-position with alkoxycarbonyl or nitrile groups, are efficiently prepared by coupling bromoacetic acid with Wang resin followed by pyridinium ylide formation and condensation. This method offers good yields after resin cleaving and esterification (N. H. Vo et al., 1997).

Antibacterial Activity

Polyfluoro-3-quinolonecarboxylic acids have been synthesized, showing that their antibacterial activity is greatest when the N-1 substituent is cyclopropyl, highlighting the role of 3-(1-Aminocyclopropyl)prop-2-ynoic acid derivatives in antibacterial compound synthesis (D B Moran et al., 1989).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(1-aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.C2HF3O2/c7-6(3-4-6)2-1-5(8)9;3-2(4,5)1(6)7/h3-4,7H2,(H,8,9);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZBJHBSMPRZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Aminocyclopropyl)prop-2-ynoic acid;2,2,2-trifluoroacetic acid

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